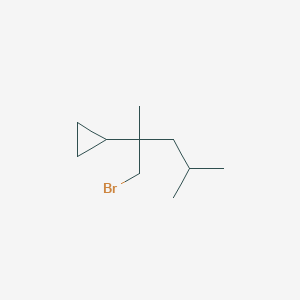
(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane: is an organic compound with the molecular formula C10H19Br . It is a cyclopropane derivative, characterized by the presence of a bromine atom and two methyl groups attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpentan-2-ylcyclopropane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution Reactions: Corresponding substituted cyclopropane derivatives.
Elimination Reactions: Alkenes with varying degrees of substitution.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
Chemistry: (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is also investigated for its potential use in drug development due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom and cyclopropane ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- (1-Chloro-2,4-dimethylpentan-2-yl)cyclopropane
- (1-Iodo-2,4-dimethylpentan-2-yl)cyclopropane
- (1-Fluoro-2,4-dimethylpentan-2-yl)cyclopropane
Comparison: Compared to its halogenated analogs, (1-Bromo-2,4-dimethylpentan-2-yl)cyclopropane exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. The presence of the cyclopropane ring also imparts strain, which influences its chemical behavior .
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(1-bromo-2,4-dimethylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(3,7-11)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
GDQPRBVCSXAQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CBr)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174045.png)
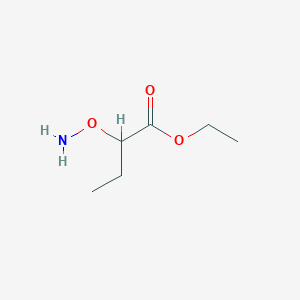
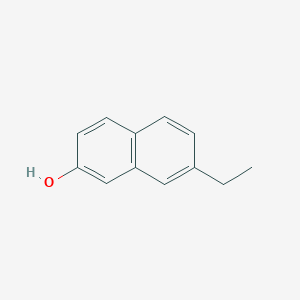
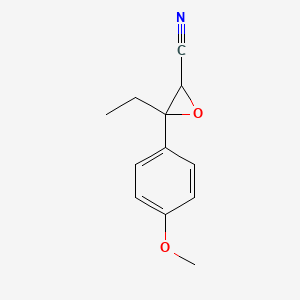
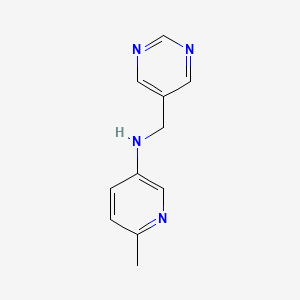
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
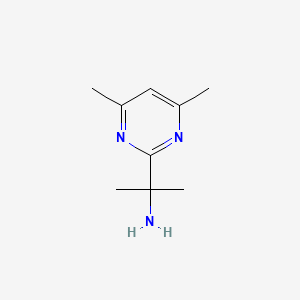
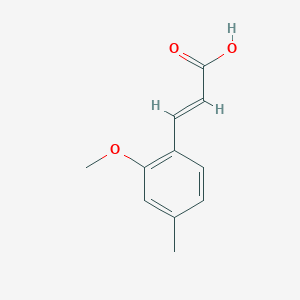
![3,3,3-trifluoro-2-{[(1R)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13174095.png)
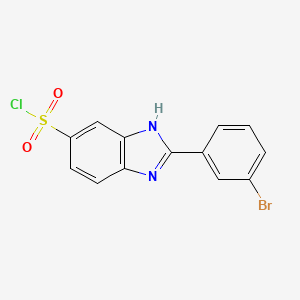
![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
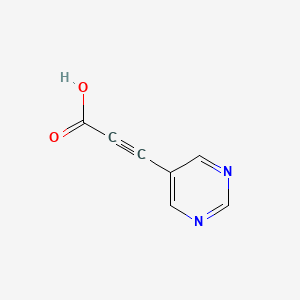
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)

